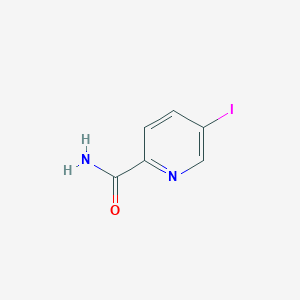![molecular formula C13H15NO3 B6273846 rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans CAS No. 188412-27-3](/img/no-structure.png)
rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-benzyl N-[(1R,3R)-3-formylcyclobutyl]carbamate, trans (rac-BCC) is an organocatalyst that has been used in a variety of synthetic organic chemistry applications. It is a chiral, non-racemic, and non-toxic catalyst that can be used in the synthesis of a wide range of molecules. Rac-BCC has been studied extensively in the past two decades, and its applications have been explored in both academic and industrial settings.
Aplicaciones Científicas De Investigación
Rac-BCC has been used in a variety of scientific research applications, including asymmetric catalysis, organic synthesis, and biocatalysis. In asymmetric catalysis, it has been used as a catalyst for the synthesis of chiral compounds, such as amino acids and other organic molecules. In organic synthesis, it has been used in the synthesis of a wide range of molecules, including pharmaceuticals, pesticides, and agrochemicals. In biocatalysis, it has been used as a catalyst in the production of enzymes and other proteins.
Mecanismo De Acción
Rac-BCC acts as a chiral catalyst in the synthesis of organic molecules. It works by forming a carbamate intermediate, which then undergoes a rearrangement reaction to form the desired product. The reaction is driven by the formation of a carbon-carbon bond and is catalyzed by the formation of a hydrogen bond between the catalyst and the substrate.
Biochemical and Physiological Effects
Rac-BCC has been studied extensively for its biochemical and physiological effects. It has been shown to be non-toxic and non-irritating, and it does not produce any significant changes in the body's biochemistry. It has also been shown to be effective in the synthesis of a wide range of molecules, including pharmaceuticals, pesticides, and agrochemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-BCC has several advantages for laboratory experiments. It is a non-toxic, non-irritating catalyst that can be used in a variety of synthetic organic chemistry applications. It is also relatively inexpensive and easy to prepare, and it can be used in a variety of reaction conditions. However, it is not as effective as some other catalysts, and it can be difficult to control the reaction conditions.
Direcciones Futuras
The future of rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans is promising, and there are a number of potential applications for this catalyst. One potential application is in the synthesis of chiral compounds, such as amino acids and other organic molecules. It could also be used in the synthesis of pharmaceuticals, pesticides, and agrochemicals. Additionally, it could be used in biocatalysis, such as in the production of enzymes and other proteins. Finally, it could be used in the synthesis of polymers and other materials.
Métodos De Síntesis
Rac-BCC is synthesized by the reaction of benzyl chloroformate with 3-formylcyclobutanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a three-step mechanism involving the formation of a carbamate intermediate, the rearrangement of the intermediate to the desired product, and the hydrolysis of the intermediate. The reaction is typically carried out at room temperature, and the product can be purified by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the formyl group. The final step involves the deprotection of the amine group and the formation of the carbamate.", "Starting Materials": [ "Benzylamine", "Di-tert-butyl dicarbonate", "Sodium hydride", "Cyclobutanone", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Ammonium chloride" ], "Reaction": [ "Benzylamine is reacted with di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine.", "The protected amine is then reacted with cyclobutanone in methanol to form the cyclobutane ring.", "The formyl group is introduced by reacting the cyclobutane intermediate with hydrochloric acid and sodium borohydride in methanol.", "The amine protection is removed by reacting the intermediate with acetic acid and sodium hydroxide in ethanol.", "The final step involves the formation of the carbamate by reacting the intermediate with carbon dioxide and ammonium chloride in ethanol." ] } | |
Número CAS |
188412-27-3 |
Nombre del producto |
rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans |
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



